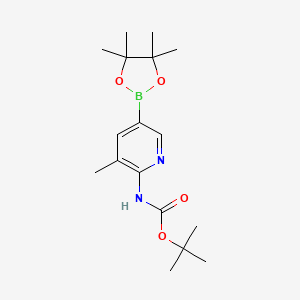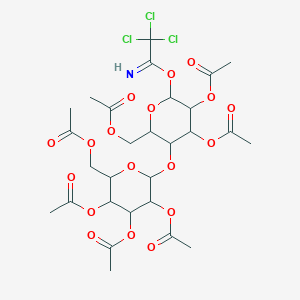
beta-D-Lactopyranoside 1-(2,2,2-trichloroethanimidate) heptaacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beta-D-Lactopyranoside 1-(2,2,2-trichloroethanimidate) heptaacetate: is a complex organic compound used primarily in biochemical research. It is known for its role in the synthesis of glycosides and its utility in proteomics research. The compound is characterized by its heptaacetate structure, which includes seven acetate groups, and the presence of a trichloroethanimidate moiety.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Lactopyranoside 1-(2,2,2-trichloroethanimidate) heptaacetate typically involves the acetylation of beta-D-lactopyranoside followed by the introduction of the trichloroethanimidate group. The process can be summarized as follows:
Acetylation: Beta-D-lactopyranoside is reacted with acetic anhydride in the presence of a catalyst such as pyridine to form beta-D-lactopyranoside heptaacetate.
Trichloroethanimidate Introduction: The heptaacetate derivative is then treated with trichloroacetonitrile in the presence of a base like sodium hydride to introduce the trichloroethanimidate group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.
化学反应分析
Types of Reactions: Beta-D-Lactopyranoside 1-(2,2,2-trichloroethanimidate) heptaacetate undergoes various chemical reactions, including:
Substitution Reactions: The trichloroethanimidate group can be substituted with other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to yield beta-D-lactopyranoside and trichloroacetic acid.
Acetylation/Deacetylation: The acetate groups can be removed or replaced under specific conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles such as alcohols or amines in the presence of a base.
Hydrolysis: Acidic or basic conditions.
Deacetylation: Catalysts like sodium methoxide or acidic conditions.
Major Products:
Substitution: Various glycosides depending on the nucleophile used.
Hydrolysis: Beta-D-lactopyranoside and trichloroacetic acid.
Deacetylation: Beta-D-lactopyranoside.
科学研究应用
Beta-D-Lactopyranoside 1-(2,2,2-trichloroethanimidate) heptaacetate is widely used in scientific research, particularly in:
Chemistry: Synthesis of glycosides and study of glycosylation reactions.
Biology: Investigating carbohydrate-protein interactions.
Medicine: Research on glycosylated drugs and their mechanisms.
Industry: Production of glycosylated compounds for various applications.
作用机制
The compound exerts its effects primarily through its ability to participate in glycosylation reactions. The trichloroethanimidate group acts as a leaving group, facilitating the formation of glycosidic bonds. This mechanism is crucial in the synthesis of glycosides and the study of carbohydrate chemistry.
相似化合物的比较
Beta-D-Lactopyranoside heptaacetate: Lacks the trichloroethanimidate group.
Alpha-D-Lactopyranoside 1-(2,2,2-trichloroethanimidate) heptaacetate: Differs in the anomeric configuration.
Uniqueness: Beta-D-Lactopyranoside 1-(2,2,2-trichloroethanimidate) heptaacetate is unique due to its combination of the beta-D-lactopyranoside core with the trichloroethanimidate group, making it particularly useful in glycosylation reactions and proteomics research.
属性
IUPAC Name |
[4,5-diacetyloxy-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36Cl3NO18/c1-10(33)40-8-17-19(42-12(3)35)21(43-13(4)36)23(45-15(6)38)25(47-17)49-20-18(9-41-11(2)34)48-26(50-27(32)28(29,30)31)24(46-16(7)39)22(20)44-14(5)37/h17-26,32H,8-9H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJSSIATSJUBGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36Cl3NO18 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
780.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,6-Diazaspiro[3.3]heptane-2-carboxylic acid, 6-[(4-methylphenyl)sulfonyl]-, 1,1-dimethylethyl ester](/img/structure/B15130590.png)
![[1-Hydroxy-8,8,13-trimethyl-17-methylidene-16-[1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-6-oxo-7-oxatetracyclo[10.7.0.03,9.013,18]nonadeca-2,4,15-trien-10-yl] acetate](/img/structure/B15130591.png)
![5,7-Dihydroxy-3-[4-hydroxy-3-(2-hydroxy-3-methylbut-3-enyl)phenyl]-6-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B15130594.png)

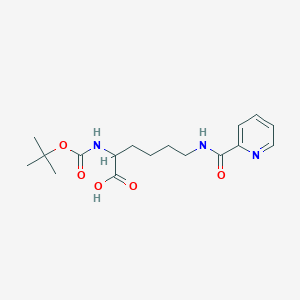
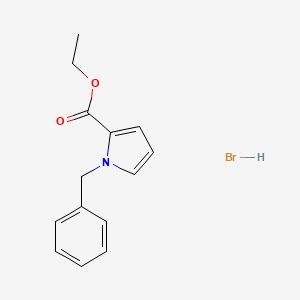
![(2R)-2-chlorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B15130634.png)

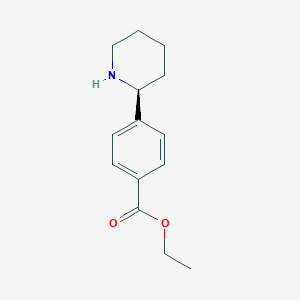
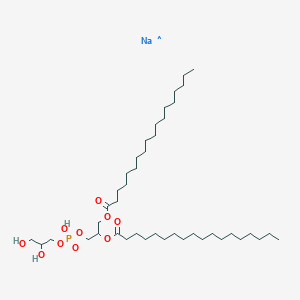
![17-(1,5-dimethylhexyl)-10,13-dimethyl-2,3,4,5,6,9,10,11,12,13,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl benzoate](/img/structure/B15130661.png)
![[4-(dimethylamino)cyclohexyl] 4-methylbenzenesulfonate](/img/structure/B15130666.png)
